11-Deoxy prostaglandin F2beta

Vue d'ensemble

Description

11-Deoxy prostaglandin F2beta is a prostanoid, a class of bioactive lipids derived from arachidonic acid. It is an analog of prostaglandin F2beta, characterized by the absence of a hydroxyl group at the 11th position. This compound plays a significant role in various physiological processes and has been studied for its potential therapeutic applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 11-Deoxy prostaglandin F2beta typically involves the following steps:

Starting Material: The synthesis begins with a suitable prostaglandin precursor.

Reduction: The 11-hydroxy group of the precursor is selectively reduced to form the 11-deoxy derivative.

Purification: The product is purified using chromatographic techniques to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting material are processed using optimized reaction conditions.

Automated Purification: Advanced chromatographic systems are employed for efficient purification.

Quality Control: Rigorous quality control measures ensure the consistency and purity of the final product

Analyse Des Réactions Chimiques

Types of Reactions: 11-Deoxy prostaglandin F2beta undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Further reduction can modify the existing functional groups.

Substitution: Substitution reactions can introduce new substituents at specific positions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, organometallic reagents.

Major Products: The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of this compound .

Applications De Recherche Scientifique

11-Deoxy prostaglandin F2beta has diverse applications in scientific research:

Chemistry: It is used as a reference compound in the study of prostanoid chemistry.

Biology: The compound is studied for its role in cellular signaling and regulation.

Medicine: Research explores its potential therapeutic effects in conditions like inflammation and cardiovascular diseases.

Industry: It is used in the development of pharmaceuticals and as a biochemical tool in various assays .

Mécanisme D'action

The mechanism of action of 11-Deoxy prostaglandin F2beta involves its interaction with specific prostaglandin receptors. Upon binding to these receptors, it activates intracellular signaling pathways, leading to various physiological effects. The primary molecular targets include G-protein-coupled receptors, which mediate the compound’s effects on inflammation, smooth muscle contraction, and other processes .

Comparaison Avec Des Composés Similaires

Prostaglandin F2alpha: A closely related compound with a hydroxyl group at the 11th position.

Prostaglandin E2: Another prostanoid with distinct biological activities.

Prostaglandin D2: Known for its role in allergic responses and inflammation.

Uniqueness: 11-Deoxy prostaglandin F2beta is unique due to the absence of the 11-hydroxy group, which alters its biological activity and receptor binding properties. This structural difference makes it a valuable tool for studying the specific roles of prostaglandins in various physiological and pathological processes .

Activité Biologique

11-Deoxy Prostaglandin F2beta (11-deoxy PGF2β) is a significant prostaglandin analog that exhibits various biological activities, particularly in reproductive physiology and inflammatory responses. As a derivative of prostaglandin F2alpha, it has been studied for its potential therapeutic applications, including its effects on uterine contraction, luteolysis, and vascular responses.

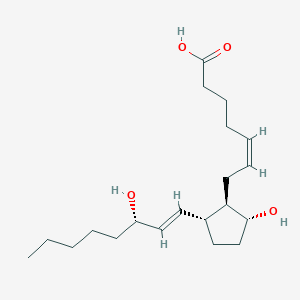

Chemical Structure and Properties

11-Deoxy PGF2β is characterized by the absence of a hydroxyl group at the 11th carbon position of the prostaglandin F2alpha structure. This modification alters its biological activity and pharmacokinetics compared to its parent compound. The molecular formula is , and its structure can be represented as follows:

11-Deoxy PGF2β primarily exerts its effects through interaction with specific prostaglandin receptors, notably the FP receptor. This receptor activation leads to various downstream signaling pathways that influence cellular functions such as:

- Vasoconstriction : Enhancing vascular tone and influencing blood pressure.

- Uterine Contraction : Stimulating smooth muscle contraction in the uterus, which is critical during labor.

- Luteolysis : Inducing regression of the corpus luteum, affecting progesterone levels essential for maintaining pregnancy.

Reproductive Physiology

In reproductive contexts, 11-deoxy PGF2β has been shown to play a crucial role in:

- Inducing Labor : Studies indicate that administration of 11-deoxy PGF2β can facilitate cervical dilation and uterine contractions during labor.

- Luteolytic Activity : It promotes the breakdown of the corpus luteum, thereby regulating menstrual cycles and fertility.

Inflammatory Response

The compound also exhibits anti-inflammatory properties by modulating immune responses. It has been observed to:

- Inhibit Neutrophil Migration : Reducing inflammation in various tissue models.

- Regulate Cytokine Production : Influencing levels of pro-inflammatory cytokines in response to injury or infection.

Pharmacokinetics

The pharmacokinetic profile of 11-deoxy PGF2β suggests a longer half-life compared to other prostaglandins, attributed to its structural modifications that confer resistance to metabolic degradation. This stability allows for sustained biological activity, making it a candidate for therapeutic applications.

Study on Uterine Activity

A notable study investigated the effects of 11-deoxy PGF2β on uterine contractions in pregnant guinea pigs. The results demonstrated that doses ranging from 0.1 to 1 µg/kg significantly increased the frequency and intensity of contractions compared to control groups. This study highlights the potential use of 11-deoxy PGF2β in managing labor induction.

Vascular Effects

Another research effort focused on the compound's impact on vascular smooth muscle cells. It was found that 11-deoxy PGF2β induced vasoconstriction in isolated arterial segments, suggesting its role in regulating vascular tone during stress responses.

Data Summary Table

Propriétés

IUPAC Name |

(Z)-7-[(1R,2R,5R)-2-hydroxy-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12,14,16-19,21-22H,2-3,5-6,8-11,13,15H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFLKMLJQWGIIZ-LVJWDHJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1CCC(C1CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1CC[C@H]([C@@H]1C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.